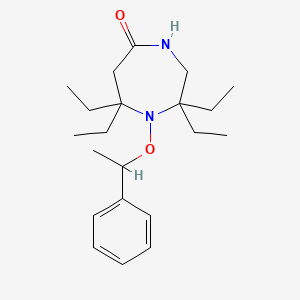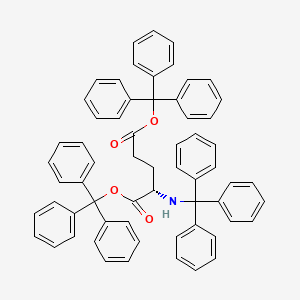
(Cycloprop-2-en-1-ylidene)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cycloprop-2-en-1-ylidene)methanethione is an organic compound characterized by a cyclopropene ring attached to a methanethione group. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cycloprop-2-en-1-ylidene)methanethione typically involves the reaction of cyclopropenylidene with sulfur-containing reagents. One common method is the reaction of cyclopropenylidene with carbon disulfide under controlled conditions to yield the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (Cycloprop-2-en-1-ylidene)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
(Cycloprop-2-en-1-ylidene)methanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Cycloprop-2-en-1-ylidene)methanethione involves its interaction with various molecular targets through its reactive methanethione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions .
Comparaison Avec Des Composés Similaires
Cyclopropenylidene: Shares the cyclopropene ring but lacks the methanethione group.
Methanethione Derivatives: Compounds with similar methanethione groups but different ring structures.
Propriétés
Numéro CAS |
865888-15-9 |
|---|---|
Formule moléculaire |
C4H2S |
Poids moléculaire |
82.13 g/mol |
InChI |
InChI=1S/C4H2S/c5-3-4-1-2-4/h1-2H |
Clé InChI |
QBTGLUCINDLCAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC1=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


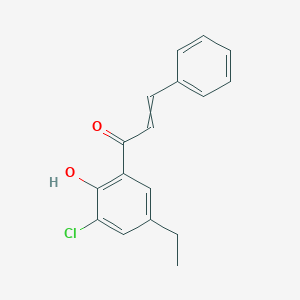
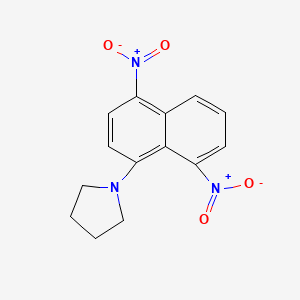
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
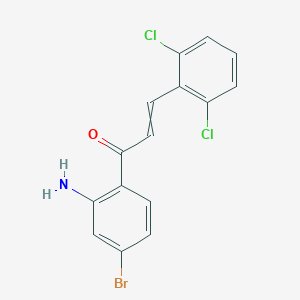

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
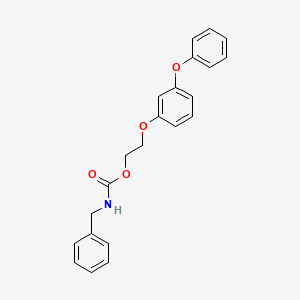
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

